molecular formula C11H6ClNO4 B3268892 3-Chloro-4-nitro-2-naphthalenecarboxylic acid CAS No. 498546-34-2

3-Chloro-4-nitro-2-naphthalenecarboxylic acid

Cat. No.: B3268892
CAS No.: 498546-34-2
M. Wt: 251.62 g/mol
InChI Key: MNCHWWUECUYGGJ-UHFFFAOYSA-N
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Description

3-Chloro-4-nitro-2-naphthalenecarboxylic acid is an organic compound with the molecular formula C11H6ClNO4 It is a derivative of naphthalene, characterized by the presence of a chloro group, a nitro group, and a carboxylic acid group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-nitro-2-naphthalenecarboxylic acid typically involves the nitration of 3-chloro-2-naphthalenecarboxylic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

    Starting Material: 3-Chloro-2-naphthalenecarboxylic acid

    Reagents: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4)

    Conditions: The reaction mixture is maintained at a temperature range of 0-5°C to control the exothermic nature of the nitration process.

    Product: this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-nitro-2-naphthalenecarboxylic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide (NaOH).

    Esterification: Alcohols and acid catalysts like sulfuric acid (H2SO4).

Major Products Formed

    Reduction: 3-Chloro-4-amino-2-naphthalenecarboxylic acid

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Esterification: Esters of this compound

Scientific Research Applications

3-Chloro-4-nitro-2-naphthalenecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-4-nitro-2-naphthalenecarboxylic acid depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular macromolecules, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2-naphthalenecarboxylic acid: Lacks the nitro group, leading to different chemical reactivity and applications.

    4-Nitro-2-naphthalenecarboxylic acid:

    2-Naphthalenecarboxylic acid: Lacks both the chloro and nitro groups, making it less reactive in certain chemical transformations.

Uniqueness

3-Chloro-4-nitro-2-naphthalenecarboxylic acid is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical modifications and the synthesis of novel compounds with tailored properties.

Properties

IUPAC Name

3-chloro-4-nitronaphthalene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClNO4/c12-9-8(11(14)15)5-6-3-1-2-4-7(6)10(9)13(16)17/h1-5H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNCHWWUECUYGGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2[N+](=O)[O-])Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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